3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide
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Overview
Description
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 4-chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.
Pyrrole ring formation: The pyrrole ring can be synthesized through a Paal-Knorr synthesis or other cyclization methods.
Triazole ring formation: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Coupling reactions: The final step involves coupling the intermediates to form the butanamide backbone, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide: Lacks the triazole ring, which may affect its chemical and biological properties.
4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide: Lacks the chlorophenyl group, which may influence its reactivity and applications.
Uniqueness
The presence of both the chlorophenyl and triazole groups in 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide makes it unique, as it combines the properties of these functional groups, potentially leading to novel applications and reactivity patterns.
Properties
Molecular Formula |
C16H16ClN5O |
---|---|
Molecular Weight |
329.78 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-pyrrol-1-yl-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C16H16ClN5O/c17-14-5-3-12(4-6-14)13(10-22-7-1-2-8-22)9-15(23)20-16-18-11-19-21-16/h1-8,11,13H,9-10H2,(H2,18,19,20,21,23) |
InChI Key |
QTGMFQOLJYYWNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CC(CC(=O)NC2=NC=NN2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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